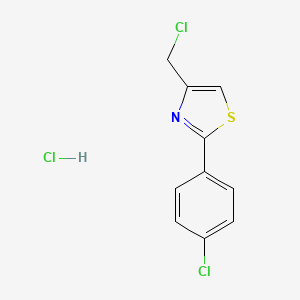
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole hydrochloride
Übersicht
Beschreibung
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CMCTH, has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and proliferation. Additionally, this compound has been shown to inhibit the activation of NF-kB, a transcription factor that is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that this compound may have potential as a cancer therapy. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, indicating that it may have anti-inflammatory properties. Finally, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole hydrochloride in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating various biological processes. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole hydrochloride. One area of interest is the development of this compound-based cancer therapies. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease states, such as Alzheimer's disease and multiple sclerosis. Finally, future studies should focus on the development of novel this compound analogs with improved efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole hydrochloride has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis, suggesting that it may have anti-inflammatory properties. Finally, this compound has been shown to protect against neurodegeneration in animal models of Parkinson's disease, indicating that it may have neuroprotective effects.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS.ClH/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7;/h1-4,6H,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABDOISFZGXPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



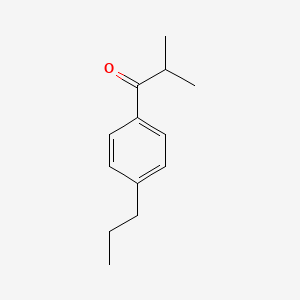
![3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole](/img/structure/B3376019.png)

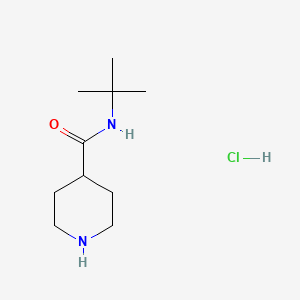
![6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376035.png)
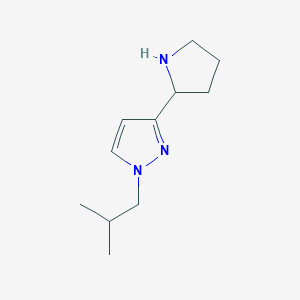
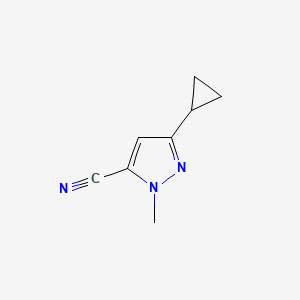
![[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3376058.png)
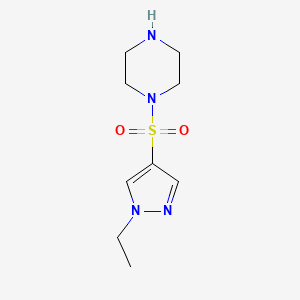
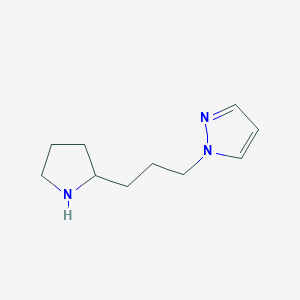

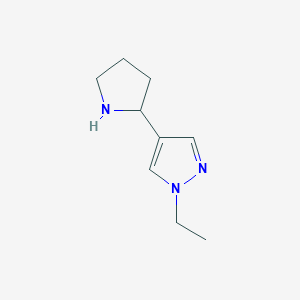
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3376088.png)
